N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives involves multiple steps, including the formation of intermediate compounds through various chemical reactions. For instance, the preparation of novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation showcases the complexity and specificity required in synthesizing such compounds (P. Yu et al., 2014). Similarly, the synthesis of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety further exemplifies the intricate steps involved, including reactions with carbon disulfide and chloro-acetamide to form the final compound (Li Ying-jun, 2012).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of benzimidazole moieties, which play a crucial role in the compound's chemical behavior and interactions. The crystal structure of certain benzimidazole derivatives, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been determined, revealing insights into the conformation and arrangement of molecules (S. Özbey et al., 2001).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions that define their properties and potential applications. For example, the rearrangement of N-benzyl-2-cyano-2-(hydroxyimino)acetamide showcases the compound's reactive nature and the formation of unexpected products through Beckmann-type rearrangement (C. M. Darling & C. P. Chen, 1978).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in different environments. For instance, the crystallization of benzimidazole derivatives as an acetonitrile monosolvate provides valuable information on the compound's solubility and interaction with solvents (K. Ha, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for the compound's applications and safety. The toxicological evaluation of similar novel compounds, such as 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide, highlights the importance of assessing safety for use in various applications (D. Karanewsky et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various metal ions and serve as ligands for metal complexes .
Mode of Action
The first stage involves the reaction of trichlorophosphine with 2-(diphenylphosphoryl)acetic acid, which involves three elementary steps . The second stage involves the reaction of 2-(diphenylphosphoryl)acetyl chloride with a phosphoryl-substituted amine .
Biochemical Pathways
The formation of the compound involves the reaction of trichlorophosphine with 2-(diphenylphosphoryl)acetic acid, which could potentially affect related biochemical pathways .
Result of Action
Similar compounds have been found to exhibit catalytic and biological activity .
Action Environment
The formation of the compound involves the explicit inclusion of solvent, which can reduce the activation energy of the reaction .
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-[[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-8-4-7-11-19(15)25-13-12-23-18-10-6-5-9-17(18)21-20(23)14-22(3)16(2)24/h4-11H,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLFNGNXIRYRPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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